tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of fluorinated pyridine and azetidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation, nitration, and reduction.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving azetidine-1-carboxylate as a key intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various fluorinated derivatives and modified azetidine structures, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the effects of fluorinated molecules on biological systems.
Industrial Chemistry: It is employed in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity, while the azetidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate stands out due to its unique combination of a fluorinated pyridine ring and an azetidine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H16F4N2O2 |
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Molecular Weight |
320.28 g/mol |
IUPAC Name |
tert-butyl 3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F4N2O2/c1-13(2,3)22-12(21)20-6-8(7-20)11-10(15)4-9(5-19-11)14(16,17)18/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
NUAQXLTVSSHRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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